2,6-Dichloro-1,7-naphthyridine

Vue d'ensemble

Description

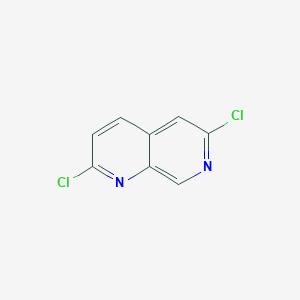

2,6-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine with suitable reagents under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide. The reaction mixture is then heated to facilitate cyclization, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at the 2- and 6-positions undergo nucleophilic displacement with amines, enabling the synthesis of diamino derivatives. For example:

-

Reaction with cyclic amines (e.g., morpholine, piperidine) in DMF at 80°C yields 1,3-diamino-2,7-naphthyridines through sequential substitutions .

-

Steric and electronic factors influence substitution kinetics. Bulky amines or electron-withdrawing substituents slow the reaction due to increased steric hindrance and reduced nucleophilicity .

Example Reaction Conditions:

| Substrate | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dichloro-1,7-naphthyridine | Piperidine | DMF | 80 | 24 | 74–86 |

| This compound | Morpholine | DMF | 80 | 24 | 68–78 |

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt chloride (CoCl<sub>2</sub>) facilitates alkylation and arylation at the chlorine positions under mild conditions :

-

Alkylation : Reaction with alkyl Grignard reagents (e.g., phenethylmagnesium bromide) in THF at 25°C produces mono- or dialkylated derivatives.

-

Arylation : Organozinc reagents (e.g., arylzinc chlorides) couple efficiently under Co catalysis, enabling the introduction of aryl groups.

Key Advantages:

-

Functional group tolerance (e.g., formyl, nitro groups remain intact).

-

High regioselectivity due to the electron-withdrawing effect of the naphthyridine ring .

Smiles Rearrangement of Diamino Derivatives

1,3-Diamino-2,7-naphthyridines derived from this compound undergo Smiles rearrangement to form 2,7-naphthyridin-1-ones under prolonged heating :

-

Rearrangement is influenced by steric effects: Bulky substituents at the 7-position or on the amine group slow the process .

-

Reaction proceeds via a six-membered transition state, supported by ESP charge calculations showing increased electrophilicity at the cyano group .

Rearrangement Data:

| Diamino Derivative | Rearranged Product | Time (h) | Yield (%) |

|---|---|---|---|

| 1-Piperidinyl-3-morpholino-2,7-naphthyridine | 2,7-Naphthyridin-1-one | 15 | 55–67 |

Formation of Schiff Bases

1-Amino-3-oxo-2,7-naphthyridines (rearrangement products) react with amines to form Schiff bases via nucleophilic addition to the carbonyl group . For example:

Potential for Cycloaddition Reactions

While not directly documented for 1,7-naphthyridines, analogous 1,5-naphthyridines participate in aza-Diels-Alder reactions . Theoretical studies suggest this compound could act as a dienophile in [4+2] cycloadditions to form polycyclic frameworks .

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that naphthyridine derivatives, including 2,6-dichloro-1,7-naphthyridine, exhibit promising anticancer properties. For instance, studies indicate that certain naphthyridine compounds can inhibit the activity of protein kinases involved in cancer progression. A notable example is the development of selective inhibitors targeting PIP4K2A kinase, which has implications for treating various cancers .

Case Study: PIP4K2A Inhibition

- Compound : this compound derivatives

- Target : PIP4K2A kinase

- Outcome : Demonstrated potent inhibition with implications for cancer therapy.

Antimicrobial Properties

Naphthyridines have also been explored for their antimicrobial effects. The structural characteristics of this compound make it a candidate for developing new antimicrobial agents against resistant pathogens.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 4-Amino-1,5-naphthyridine | Antifungal | |

| Canthinone-type alkaloids | Broad-spectrum |

Herbicidal Activity

The potential of naphthyridine derivatives as herbicides has been investigated extensively. This compound exhibits herbicidal properties that can be utilized in crop protection strategies.

Case Study: Herbicidal Efficacy

- Compound : this compound

- Application : Pre-emergent herbicide

- Findings : Effective against several weed species with minimal phytotoxicity to crops.

Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups that can enhance biological activity.

Table 2: Synthetic Routes Using this compound

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity and applications in medicinal chemistry.

1,6-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

2,7-Dichloro-1,5-naphthyridine: A closely related compound with chlorine atoms at different positions, affecting its reactivity and applications.

Uniqueness

2,6-Dichloro-1,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of chlorine atoms at the 2 and 6 positions allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug design.

Activité Biologique

2,6-Dichloro-1,7-naphthyridine is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various biological pathways, particularly in cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with several biological targets:

- Protein Kinases : Naphthyridine derivatives have been shown to inhibit protein kinases such as PI3Kδ and CK2, which are crucial in cell signaling pathways related to cancer and inflammation .

- Antioxidant Properties : Some studies indicate that naphthyridine compounds possess antioxidant properties that may help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of naphthyridine derivatives, suggesting their use in treating inflammatory disorders .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

- Antitumor Activity : A study demonstrated that this compound significantly inhibited the growth of human breast cancer cells by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Antimicrobial Efficacy : In another case study, derivatives of this compound were tested against multi-drug resistant bacterial strains. The results indicated a notable reduction in bacterial viability, suggesting potential for development into new antimicrobial agents .

- Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory effects revealed that this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating conditions like ulcerative colitis and other inflammatory diseases .

Propriétés

IUPAC Name |

2,6-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKFSYPNOCOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575353 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-69-7 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.